molecular formula C32H24N2O2 B11564873 1-{(E)-[(4-methylphenyl)imino]methyl}-17-phenyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)

1-{(E)-[(4-methylphenyl)imino]methyl}-17-phenyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)

Cat. No.: B11564873
M. Wt: 468.5 g/mol
InChI Key: RUDBLANWCFWVDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{(Z)-[(4-METHYLPHENYL)IMINO]METHYL}-17-PHENYL-17-AZAPENTACYCLO[6650~2,7~0~9,14~0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE is a complex organic compound with a unique structure characterized by multiple fused rings and functional groups

Preparation Methods

The synthesis of 1-{(Z)-[(4-METHYLPHENYL)IMINO]METHYL}-17-PHENYL-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE involves several steps, including the formation of the imine and the subsequent cyclization to form the pentacyclic structure. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-{(Z)-[(4-METHYLPHENYL)IMINO]METHYL}-17-PHENYL-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C32H24N2O2

Molecular Weight

468.5 g/mol

IUPAC Name

1-[(4-methylphenyl)iminomethyl]-17-phenyl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

InChI

InChI=1S/C32H24N2O2/c1-20-15-17-21(18-16-20)33-19-32-25-13-7-5-11-23(25)27(24-12-6-8-14-26(24)32)28-29(32)31(36)34(30(28)35)22-9-3-2-4-10-22/h2-19,27-29H,1H3

InChI Key

RUDBLANWCFWVDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC23C4C(C(C5=CC=CC=C52)C6=CC=CC=C36)C(=O)N(C4=O)C7=CC=CC=C7

Origin of Product

United States

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